
Sodium 1-heptanesulfonate monohydrate
Overview
Description
Sodium 1-heptanesulfonate monohydrate (SHepS, molecular formula: C₇H₁₅NaO₃S·H₂O; molecular weight: 220.26 g/mol) is a white crystalline solid widely used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and capillary electrophoresis. Its structure comprises a seven-carbon alkyl chain (heptane) attached to a sulfonate group, with a sodium counterion and one water molecule in the crystal lattice . Key properties include:
- Solubility: Highly soluble in water due to the hydrophilic sulfonate group .
- Purity grades: Available in 99% to 99.999% purity for analytical applications .
- Applications: Enhances separation of polar and ionic analytes (e.g., peptides, proteins, and metabolites) in reversed-phase chromatography by forming ion pairs with charged molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 1-heptanesulfonate monohydrate can be synthesized by sulfonation of heptane followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Heptane is reacted with sulfur trioxide or chlorosulfonic acid to form heptanesulfonic acid.
Neutralization: The resulting heptanesulfonic acid is then neutralized with sodium hydroxide to produce sodium 1-heptanesulfonate.
Crystallization: The product is crystallized from water to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous sulfonation and neutralization, followed by purification and crystallization to achieve high purity levels suitable for analytical applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-heptanesulfonate monohydrate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in ion-pairing reactions in analytical chemistry.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Ion-Pairing Reactions: this compound is used as an ion-pairing reagent in HPLC and capillary electrophoresis, where it interacts with positively charged analytes to improve separation and resolution
Major Products:
Substitution Reactions: The major products are alkyl sulfonates.
Ion-Pairing Reactions: The major products are the separated analytes in HPLC or capillary electrophoresis
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
Sodium 1-heptanesulfonate monohydrate is widely recognized as an effective ion-pairing reagent in HPLC. It enhances the separation of polar compounds, particularly proteins and peptides, by improving their retention on the chromatographic column.
Case Study: Protein Analysis
In a study examining the separation of proteins using HPLC, sodium 1-heptanesulfonate was employed to facilitate the analysis of complex mixtures. The results demonstrated improved peak resolution and reproducibility compared to traditional methods without ion-pairing agents. This application is crucial in proteomics for analyzing protein structures and interactions .
Ion-Pair Chromatography
The compound serves as a critical component in ion-pair chromatography, where it helps to stabilize ionic species in solution, allowing for better separation during chromatographic processes.
In addition to HPLC, this compound is utilized in capillary electrophoresis for the analysis of biomolecules. It aids in the separation of charged species under an electric field, enhancing the efficiency of the electrophoretic process.
Case Study: Peptide Analysis
A research project focused on the separation of peptides using capillary electrophoresis reported that incorporating sodium 1-heptanesulfonate improved migration times and resolution between closely related peptide fragments. This enhancement is vital for accurate peptide mapping in proteomic studies .
Pharmaceutical Formulations
This compound is also applied in pharmaceutical formulations as an excipient. Its properties as a surfactant help improve drug solubility and bioavailability.
Data Table: Safety and Handling Information
Hazard Category | Description |
---|---|
Serious Eye Damage/Eye Irritation | Category 2 |
Skin Corrosion/Irritation | Category 2 |
Specific Target Organ Toxicity | Category 3 |
Precautions must be taken when handling this compound due to its potential irritative effects on skin and eyes .
Mechanism of Action
Sodium 1-heptanesulfonate monohydrate acts as an ion-pairing agent, surfactant, and buffer. In ion-pairing, it interacts with positively charged analytes to form neutral ion pairs, which enhances their separation in HPLC and capillary electrophoresis. As a surfactant, it reduces surface tension, aiding in the mixing and separation of compounds. It also serves as a buffer, maintaining the pH of solutions in various biochemical and analytical applications .
Comparison with Similar Compounds
Comparison with Similar Alkanesulfonate Compounds
Sodium 1-heptanesulfonate monohydrate belongs to a class of sodium alkanesulfonates, which differ in alkyl chain length and hydration state. Below is a detailed comparison with structurally related compounds:
Structural and Physicochemical Properties
Key Observations :
- Chain Length Impact : Longer alkyl chains (e.g., C8, C10) increase retention times in chromatography but may reduce solubility and resolution due to excessive hydrophobic interactions . SHepS (C7) provides a balance, making it suitable for separating mid-polarity analytes like pyrrolidinium cations .
- Hydration State: The monohydrate form improves stability and solubility compared to anhydrous variants .
Chromatographic Performance
Retention and Detection Limits
- SHepS vs. Shorter-Chain Sulfonates : In HPLC analysis of pyrrolidinium cations, SHepS at 0.20 mmol/L concentration achieved optimal retention factors (k = 2.1–4.8) and detection limits (0.02–0.05 µg/mL). Shorter-chain analogs (e.g., C6) showed insufficient retention, while longer chains (C8) caused peak overlap .
- Organic Solvent Compatibility: SHepS paired with methanol (80:20 aqueous/methanol) outperformed acetonitrile, which led to co-elution of analytes .
Cost Comparison
Compound | Cost (USD/5 g) | Notes |
---|---|---|
This compound | 40.90 | Higher cost due to specialized purity |
p-Toluenesulfonic acid monohydrate | 28.10 | Cheaper alternative but inferior peak symmetry |
Critical Analysis of Research Findings
- Optimal Concentration : SHepS at 0.20 mmol/L minimizes system peak interference while maintaining detection sensitivity .
- Ion-Pairing Mechanism : SHepS interacts with both analytes and stationary phases, unlike sulfonic acids (e.g., p-toluenesulfonic acid), which primarily protonate analytes .
- Purity Requirements : ≥99% purity (LiChropur™ grade) ensures low UV absorbance, critical for HPLC-UV applications .
Biological Activity
Sodium 1-heptanesulfonate monohydrate (CAS 207300-90-1) is a sulfonic acid salt widely utilized in various biochemical applications, particularly in high-performance liquid chromatography (HPLC) as an ion-pairing reagent. This compound exhibits notable biological activity, impacting various biochemical processes. This article delves into its biological properties, applications, and relevant research findings.
Chemical Formula : CH₃(CH₂)₆SO₃Na·H₂O
Molar Mass : 220.26 g/mol
Appearance : White crystalline solid
Solubility : Soluble in water (5% w/v)
pH Range : 5.5 - 7.5 (100 g/l, H₂O, 20 °C)
Biological Applications
This compound is primarily recognized for its role in ion-pair chromatography , where it enhances the separation of polar compounds, peptides, and proteins by forming ion pairs with analytes. This property is crucial for the analysis of complex biological samples.
Key Applications:
- Ion-Pair Reagent : Used in HPLC to improve the resolution of charged biomolecules.
- Protein Analysis : Facilitates the analysis of proteins and peptides by stabilizing their ionic states during separation processes.
- Pharmaceutical Analysis : Employed in the determination of residual antibiotics in food products, such as eggs, due to its effectiveness in chromatographic methods .
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
-
Enrofloxacin Residue Analysis :
A study focused on the determination of residual enrofloxacin in eggs due to long-term administration to laying hens utilized this compound as part of its gradient elution program. This demonstrates its utility in ensuring food safety by analyzing drug residues . -
Enhancement of Enzyme Activity :
Research indicates that sodium 1-heptanesulfonate can significantly influence the activity of certain enzymes, such as cathepsin S (CTSS), a cysteine protease involved in various physiological processes. The presence of this compound was shown to enhance enzyme activity under specific conditions . -
Stability and Interaction with Biomolecules :
The compound's ability to stabilize biomolecules during chromatographic separation has been extensively documented. Its interaction with proteins and peptides allows for improved analytical outcomes, making it a critical component in biochemical assays .
Data Table
Property | Value |
---|---|
CAS Number | 207300-90-1 |
Chemical Formula | CH₃(CH₂)₆SO₃Na·H₂O |
Molar Mass | 220.26 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water |
pH Range | 5.5 - 7.5 |
Melting Point | >300 °C |
Case Study 1: Ion-Pair Chromatography
In a comparative study on the effectiveness of various ion-pairing agents in HPLC, this compound was evaluated alongside other reagents. The results indicated that it provided superior resolution for polar compounds compared to traditional reagents, highlighting its importance in analytical chemistry .
Case Study 2: Food Safety
A comprehensive analysis involving the detection of antibiotic residues in poultry products demonstrated that this compound facilitated accurate quantification through enhanced chromatographic performance, ensuring compliance with food safety regulations .
Q & A
Basic Research Questions
Q. How is Sodium 1-heptanesulfonate monohydrate synthesized, and what analytical methods ensure its purity and structural integrity?
this compound is typically synthesized via sulfonation of 1-heptanol followed by neutralization with sodium hydroxide. To confirm purity and structure, researchers should:
- Use UV-Vis spectroscopy to assess absorbance at critical wavelengths (e.g., 210 nm, 220 nm) and ensure low optical density thresholds (e.g., OD210 <1.0 at 60 mg/mL) to detect organic impurities .
- Validate molecular weight via mass spectrometry (exact mass: 220.0745 g/mol) .
- Perform titration (e.g., iodine-thiosulfate titration) to quantify sulfonate content, ensuring ≥99.0% purity for chromatographic applications .
Q. What is the role of this compound in reversed-phase HPLC, and how does its ion-pairing mechanism work?
As an ion-pairing reagent, it enhances retention of polar analytes (e.g., peptides, cations) by forming neutral complexes with charged species. Key considerations:
- Concentration optimization : Higher concentrations (e.g., 0.20–0.30 mmol/L) increase retention factors but may cause system peak overlap. A balance between retention and detection limits is critical .
- Mobile phase composition : Use acidic pH (e.g., pH 4.5) with methanol/water mixtures (e.g., 20% methanol) to stabilize ion-pair formation .
Advanced Research Questions
Q. How do varying concentrations of this compound affect chromatographic resolution and detection limits for cationic analytes?
- Retention factors : Increase linearly with concentration (e.g., 0.10–0.30 mmol/L), but excessive concentrations (>0.30 mmol/L) risk peak co-elution (e.g., [MBPy]⁺ system peak overlap) .
- Detection limits : Inverse relationship with concentration; 0.20 mmol/L is optimal for pyrrolidinium cation analysis, balancing sensitivity and resolution .
- Method validation : Use gradient elution and standard reference materials (e.g., LiChropur™ grade) to ensure reproducibility .
Q. How do ionic liquids (ILs) interact with this compound in mixed-mode separations, and what alkyl chain lengths optimize selectivity?
Imidazolium-based ILs (e.g., [PMIm][BF₄]) modify selectivity by competing for ion-pairing sites:
- Shorter alkyl chains (e.g., [EMIm][BF₄]) reduce retention by weakening hydrophobic interactions.
- Longer chains (e.g., [HMIm][BF₄]) enhance retention but may increase baseline noise.
- Optimization : Screen ILs at 0.5 mmol/L in mobile phases with 80:20 aqueous/methanol ratios to assess selectivity shifts .
Q. What methodological considerations are critical for quantifying neurochemicals like dopamine (DA) using this compound?
- Buffer preparation : Use 80 mM Sodium 1-heptanesulfonate in phosphate buffer (pH 4.25) with 5% methanol to stabilize DA during HPLC-ECD analysis .
- Sensitivity : Ensure DA detection limits <1 ng/mL by optimizing column temperature (e.g., 25°C) and flow rates (e.g., 1.0 mL/min) .
- Validation : Cross-check results with BCA protein assays to normalize for tissue matrix effects .
Q. Method Development & Troubleshooting
Q. How can researchers resolve system peak interference when using this compound in gradient elution?
- Column conditioning : Pre-equilibrate C18 columns with ≥10 column volumes of starting mobile phase to minimize carryover .
- Blank runs : Identify system peaks by injecting mobile phase without analytes. Adjust concentration or switch to alternative ion-pair reagents (e.g., sodium 1-decanesulfonate) if overlaps persist .
Q. What storage and handling protocols ensure reagent stability?
Properties
IUPAC Name |
sodium;heptane-1-sulfonate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3S.Na.H2O/c1-2-3-4-5-6-7-11(8,9)10;;/h2-7H2,1H3,(H,8,9,10);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZCREJRXRKIRQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCS(=O)(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635625 | |
Record name | Sodium heptane-1-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207300-90-1 | |
Record name | Sodium heptane-1-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 1-heptanesulfonate monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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